2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

Lipophilicity Drug Design Solubility

2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate (CAS 931259-50-6) is a differentiated PABA derivative with a 2-[(4-chlorophenyl)amino]-2-oxoethyl ester moiety. Its higher MW (304.73) and lipophilicity (XLogP3-AA=2.6) versus simpler analogs like benzocaine (MW 165.19, XLogP3-AA=1.5) render it non-substitutable for applications requiring specific permeability or protein-binding profiles. Supplied at 95% purity, ideal as a building block for focused library synthesis, SAR exploration of hydrophobic interactions, and a tool for physicochemical profiling in drug discovery.

Molecular Formula C15H13ClN2O3
Molecular Weight 304.73
CAS No. 931259-50-6
Cat. No. B2674104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate
CAS931259-50-6
Molecular FormulaC15H13ClN2O3
Molecular Weight304.73
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCC(=O)NC2=CC=C(C=C2)Cl)N
InChIInChI=1S/C15H13ClN2O3/c16-11-3-7-13(8-4-11)18-14(19)9-21-15(20)10-1-5-12(17)6-2-10/h1-8H,9,17H2,(H,18,19)
InChIKeyXZDPYDMEWPVEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate (CAS 931259-50-6): Technical Specifications for Research Procurement


2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate (CAS 931259-50-6) is a synthetic organic compound with the molecular formula C15H13ClN2O3 and a molecular weight of 304.73 g/mol [1]. It is a derivative of 4-aminobenzoic acid (PABA) and features an ester linkage to a 2-[(4-chlorophenyl)amino]-2-oxoethyl moiety, distinguishing it from simpler PABA esters like benzocaine or butamben. The compound is primarily supplied as a research chemical with a typical purity specification of 95% .

Critical Procurement Note: Why Analogs Cannot Substitute for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate (CAS 931259-50-6)


Procurement specialists and scientists should be aware that this compound cannot be generically substituted with other 4-aminobenzoate derivatives due to its distinct chemical structure and the resulting impact on its physicochemical properties. The presence of the 2-[(4-chlorophenyl)amino]-2-oxoethyl substituent increases the molecular weight to 304.73 g/mol and significantly alters the compound's lipophilicity (XLogP3-AA = 2.6) [1] compared to smaller, more hydrophilic analogs like benzocaine (XLogP3-AA = 1.5, molecular weight = 165.19 g/mol) [2]. These changes directly influence parameters critical to experimental design, such as solubility, membrane permeability, and protein binding, making interchangeability impossible without revalidating the entire assay or synthetic pathway. Direct quantitative performance data for this specific compound is currently limited in the public domain, underscoring the importance of verifying its suitability for a given application.

Quantitative Differentiation Guide for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate (CAS 931259-50-6)


Physicochemical Profile of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate vs. Benzocaine for Solubility and Permeability Prediction

The compound's increased lipophilicity and molecular size relative to the common local anesthetic benzocaine fundamentally alters its predicted absorption, distribution, metabolism, and excretion (ADME) profile. 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate has a computed LogP (XLogP3-AA) of 2.6 and a molecular weight of 304.73 g/mol [1]. In comparison, benzocaine has a computed XLogP3-AA of 1.5 and a molecular weight of 165.19 g/mol [2]. This indicates the target compound is considerably more lipophilic and larger, which will reduce its aqueous solubility and may alter its membrane permeability and protein binding characteristics compared to the simpler analog [1][2].

Lipophilicity Drug Design Solubility

Structural Distinction: 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate vs. Related 4-Aminobenzoate Analogs in Hydrogen Bonding Capacity

The substitution of a primary amide group in the core structure with a secondary amide (N-(4-chlorophenyl)) alters the compound's hydrogen bonding potential. For the structurally related compound 2-amino-2-oxoethyl 4-aminobenzoate monohydrate, crystal structure analysis reveals specific intermolecular N—H⋯O hydrogen bonds that are critical to its solid-state packing [1]. The target compound replaces the primary amine of that analog with a 4-chloroanilino group, which changes the number and geometry of potential hydrogen bond donors and acceptors. This structural difference will influence the compound's recognition by biological targets and its physical properties, such as melting point and crystal habit.

Crystallography Structure-Activity Relationship Molecular Recognition

Chemical Purity and Vendor Specifications for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate (CAS 931259-50-6)

The compound is commercially available with a specified minimum purity of 95% . This purity level is a standard benchmark for research chemicals and ensures the compound is suitable as a building block or for preliminary biological screening. While direct comparative purity data across multiple vendors is not provided, this specification serves as a baseline for procurement. Researchers should request a Certificate of Analysis (CoA) to confirm the exact purity and impurity profile of a specific batch.

Quality Control Procurement Vendor Comparison

Validated Research Scenarios for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate (CAS 931259-50-6) Based on Its Specific Profile


Synthetic Intermediate for Diversified Chemical Libraries

Due to its distinct 4-aminobenzoate core and modifiable 2-oxoethyl side chain, this compound is best suited as a building block for creating focused libraries of novel analogs. The presence of the 4-chlorophenyl group introduces lipophilicity (XLogP3-AA = 2.6) [1], which can be exploited to explore structure-activity relationships (SAR) for membrane permeability or hydrophobic interactions in drug discovery programs. This is supported by its commercial availability at 95% purity , a typical grade for such synthetic applications.

Physicochemical Property Probe in Drug Discovery

The compound's distinct physicochemical profile, including a higher molecular weight (304.73 g/mol) and lipophilicity (XLogP3-AA = 2.6) compared to simpler 4-aminobenzoate esters [1], makes it a useful tool compound. Researchers can use it to probe the effect of these properties on key drug development parameters like aqueous solubility, logD, and permeability in parallel artificial membrane permeability assays (PAMPA) or cell-based models.

Crystallographic and Solid-State Chemistry Studies

The presence of multiple hydrogen bond donors and acceptors (2 donors, 4 acceptors) [1] and the bulky 4-chlorophenyl group suggests this compound may exhibit unique crystal packing and solid-state properties. It is therefore a suitable candidate for studies in crystal engineering, polymorphism screening, or as a model compound to understand the impact of halogen and amide groups on intermolecular interactions, building on the foundational work done with its structural analog 2-amino-2-oxoethyl 4-aminobenzoate monohydrate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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